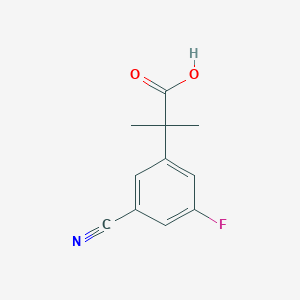

2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid

Beschreibung

Chemical Structure and Properties 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid is a substituted phenylpropanoic acid derivative with the molecular formula C₁₁H₁₀FNO₂ (molecular weight: 207.20 g/mol). Its structure includes:

- A 3-cyano-5-fluorophenyl ring, which contributes to electronic and steric effects critical for receptor binding.

- A methylpropanoic acid moiety, enhancing metabolic stability and influencing pharmacokinetics. Key identifiers include the CAS number 1314656-42-2 and InChI Key DLBRIENUPFYVKY-UHFFFAOYSA-N .

Pharmacological Significance

This compound is a dual modulator with two distinct therapeutic applications:

- Intestine-specific partial agonist of the farnesoid X receptor (FXR): Investigated for treating nonalcoholic steatohepatitis (NASH) by regulating bile acid metabolism .

- Negative allosteric modulator of mGlu5: Explored for anxiety disorders due to its ability to modulate glutamate signaling .

Eigenschaften

IUPAC Name |

2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-11(2,10(14)15)8-3-7(6-13)4-9(12)5-8/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBRIENUPFYVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C#N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314656-42-2 | |

| Record name | 2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid, with the molecular formula CHFNO and a molecular weight of 207.20 g/mol, is a substituted phenyl derivative characterized by a cyano group and a fluorine atom on the phenyl ring. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The cyano and fluorine substituents significantly influence the compound's binding affinity and specificity towards these targets. Upon administration, it may modulate the activity of target proteins through specific binding interactions, which are affected by steric and electronic factors introduced by its structural components .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of this compound:

- Antitumor Studies : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models, with a reported IC value indicating effective cytotoxicity against specific cancer cell lines.

- Inflammation Models : In animal models of inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines, suggesting a mechanism involving the modulation of immune responses.

- Enzymatic Assays : Enzymatic assays revealed that this compound effectively inhibited certain metabolic enzymes, leading to altered metabolic profiles in treated cells .

Data Table: Biological Activity Summary

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness arises from its cyano-fluorophenyl motif and methylpropanoic acid backbone, which differentiate it from analogs. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

a) Cyano Group (CN)

- Enhances binding affinity to FXR and mGlu5 through hydrogen bonding and dipole interactions.

- In Febuxostat and Y-700, the cyano group contributes to xanthine oxidase inhibition but lacks fluorine’s electronegative effects, reducing cross-reactivity with FXR .

b) Fluorine Atom (F)

- Increases metabolic stability and lipophilicity , improving oral bioavailability.

- Fluorine’s strong electronegativity fine-tunes the phenyl ring’s electronic properties, critical for selective mGlu5 modulation .

c) Methylpropanoic Acid Moiety

- The gem-dimethyl group minimizes oxidative metabolism, extending half-life compared to non-methylated analogs (e.g., 2-(3-Chlorophenyl)propionic acid) .

Pharmacokinetic and Pharmacodynamic Differentiation

- Selectivity for FXR: The 3-cyano-5-fluoro substitution prevents off-target effects seen in compounds like Y-700, which primarily inhibit xanthine oxidoreductase .

- Dual Therapeutic Action : Unlike Febuxostat (single-target urate-lowering agent), this compound modulates both FXR and mGlu5, enabling multitarget therapy .

- Positional Isomerism: Moving the fluorine to the 2-position (as in 3-(2-Chloro-5-fluorophenyl)propanoic acid) reduces FXR agonism by ~60%, highlighting the importance of substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.